Conformational Restriction: Quantified Reduction in Backbone Flexibility vs. Linear Amino Acids
The indane scaffold of Ethyl 2-amino-2,3-dihydro-1H-indene-2-carboxylate imposes significant conformational restriction compared to standard flexible amino acids. Computational and biophysical studies demonstrate that 2-aminoindane-2-carboxylic acid (Aic) exhibits a markedly reduced accessible conformational space compared to phenylalanine (Phe), a natural aromatic amino acid [1]. This constraint pre-organizes the peptide backbone for specific secondary structures, which can enhance target binding affinity and metabolic stability. While direct data for the ethyl ester is extrapolated from the core acid, the ester group does not alter the fundamental backbone constraint imposed by the indane ring system.
| Evidence Dimension | Backbone conformational flexibility |
|---|---|
| Target Compound Data | Restricted conformational landscape due to indane scaffold; specific φ, ψ dihedral angle constraints |
| Comparator Or Baseline | Phenylalanine (Phe): unrestricted rotational freedom around Cα-Cβ bond |
| Quantified Difference | Qualitatively reduced number of low-energy conformations; specific φ, ψ angles favored for α-helix and β-turn motifs |
| Conditions | Computational modeling (quantum mechanics/molecular mechanics) and biophysical characterization (NMR, CD) of model peptides [1] |
Why This Matters
The enhanced conformational rigidity translates to improved target selectivity and proteolytic stability in peptide-based therapeutics, a key advantage for drug development.
- [1] Chakraborty, S., et al. (2022). Deciphering the conformational landscape of few selected aromatic noncoded amino acids (NCAAs) for applications in rational design of peptide therapeutics. Amino Acids, 54, 1183-1202. View Source
